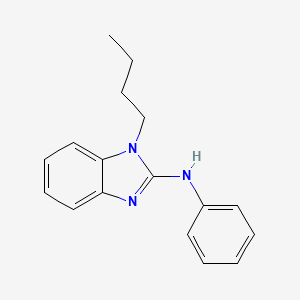

1-butyl-N-phenyl-1H-benzimidazol-2-amine

Description

Properties

IUPAC Name |

1-butyl-N-phenylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-2-3-13-20-16-12-8-7-11-15(16)19-17(20)18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKDBOSSTWPQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Butyl N Phenyl 1h Benzimidazol 2 Amine

General Synthetic Routes for Benzimidazole (B57391) Core Construction

The construction of the benzimidazole core is a well-established area of heterocyclic chemistry. The most prevalent methods involve the condensation of an ortho-diamino aromatic compound, typically a 1,2-phenylenediamine, with a one-carbon electrophile.

The most direct and widely used method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes. arabjchem.orgsemanticscholar.org This reaction involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. iosrjournals.org A variety of reaction conditions have been developed to promote this transformation, often employing catalysts to improve efficiency and yield.

Numerous catalytic systems have been explored, including:

Acid Catalysts : Protic acids like HCl and solid-supported acids such as HClO₄–SiO₂ are effective. iosrjournals.org Organocatalysts like L-proline have also been used, particularly in aqueous media. ijrar.org

Lewis Acids : Metal triflates, such as Er(OTf)₃ and In(OTf)₃, have been shown to catalyze the condensation efficiently, sometimes under solvent-free or microwave-assisted conditions. arabjchem.orgnih.gov

Oxidizing Agents : In some procedures, an external oxidant like hydrogen peroxide (H₂O₂), Oxone, or even air is used to facilitate the final aromatization step. organic-chemistry.org

Metal Catalysts : Various metal salts and nanoparticles, including those based on zinc, magnesium, and bismuth, have been employed to drive the reaction under mild conditions. rsc.orgchemmethod.com

The choice of aldehyde determines the substituent at the 2-position of the resulting benzimidazole. This method is highly versatile due to the wide commercial availability of substituted aldehydes. iosrjournals.org

Recent research has focused on developing more sustainable, efficient, and environmentally friendly methods for benzimidazole synthesis. benthamdirect.com These innovative approaches often fall under the umbrella of "green chemistry."

Key innovations include:

Nanoparticle Catalysis : The use of heterogeneous nanocatalysts, such as those based on gold (Au), zinc oxide (ZnO), copper (Cu), iron (III) oxide (Fe₂O₃), and cobalt ferrite (B1171679) (Co@Fe₂O₄), offers advantages like high efficiency, mild reaction conditions, and catalyst recyclability. arabjchem.orgsemanticscholar.orgrsc.orgmdpi.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov This technique has been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. nih.gov

Use of Green Solvents : Traditional organic solvents are often replaced with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). arabjchem.orgchemmethod.com Some reactions are even performed under solvent-free conditions, further reducing waste. rsc.orgchemmethod.com

Solid-Supported Catalysts : Employing catalysts supported on solid matrices like silica, alumina, or polymers simplifies product purification and allows for easy recovery and reuse of the catalyst. iosrjournals.orgrsc.org

These modern methods not only improve the environmental footprint of the synthesis but also often provide higher yields and selectivity. researchgate.net

Targeted Synthesis of N-Alkylated and 2-Aminoaryl Benzimidazoles

Synthesizing 1-butyl-N-phenyl-1H-benzimidazol-2-amine requires specific strategies to introduce the butyl group at the N-1 position and the phenylamino (B1219803) group at the C-2 position. This can be achieved through sequential reactions on a pre-formed benzimidazole scaffold or by using appropriately substituted starting materials.

The introduction of an alkyl group, such as a butyl chain, onto the nitrogen of the benzimidazole ring is a common transformation. This N-alkylation is typically achieved by treating a pre-formed benzimidazole with an alkylating agent.

Two primary synthetic pathways can be envisioned:

Alkylation of a Pre-formed Benzimidazole : A 2-(phenylamino)benzimidazole intermediate can be synthesized first. This intermediate is then deprotonated with a base to form a benzimidazolate anion, which acts as a nucleophile. Subsequent reaction with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) introduces the butyl group at the N-1 position. researchgate.net Phase-transfer catalysts are sometimes employed to facilitate this reaction. researchgate.net

Cyclization of an N-Alkylated Precursor : An alternative route involves starting with an N-butyl-substituted o-phenylenediamine (B120857). This precursor is then reacted with a suitable reagent to form the 2-(phenylamino)benzimidazole ring system directly. This approach ensures the regioselective placement of the butyl group at the desired nitrogen atom.

Introducing an amino group at the 2-position, which is then functionalized with a phenyl group, requires specific synthetic tactics. The 2-aminobenzimidazole (B67599) core is a key intermediate. researchgate.netingentaconnect.com

Common strategies include:

Cyclodesulfurization of Thioureas : A well-established method involves the reaction of o-phenylenediamine with a phenyl-substituted thiourea, such as N-phenyl-N'-[o-aminophenyl]-thiourea. This intermediate undergoes cyclodesulfurization when treated with agents like alkyl halides or dimethyl sulfate, leading to the formation of 2-(phenylamino)benzimidazole. nih.govnih.gov

Reaction with Cyanogen (B1215507) Bromide : The reaction of o-phenylenediamine with cyanogen bromide (BrCN) yields 2-aminobenzimidazole. The resulting exocyclic amino group can then be arylated in a subsequent step, for example, through a Buchwald-Hartwig amination or other C-N cross-coupling reactions, although this can be challenging.

Carbamate (B1207046) Intermediates : 1H-benzo[d]imidazol-2-amine can be reacted with phenyl chloroformate to yield a phenyl carbamate derivative. connectjournals.comresearchgate.net This provides an alternative route for introducing the N-phenyl moiety.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and environmental impact. For the synthesis of benzimidazole derivatives, several parameters are systematically investigated.

The choice of catalyst is paramount. As shown in the table below, different catalysts can lead to significantly different yields and require varied conditions. For instance, the use of an engineered MgO@DFNS catalyst in ethanol (B145695) allows the reaction to proceed at ambient temperature with a 95% yield. rsc.org In contrast, some methods require elevated temperatures or microwave irradiation to achieve high yields. nih.gov

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | Ethanol | Room Temp | 16 h | 60% | rsc.org |

| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 h | 95% | rsc.org |

| NH₄Cl | CHCl₃ | Room Temp | 4 h | 94% | nih.gov |

| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60 | 5-10 min | 86-99% | nih.gov |

| L-proline (10 mol%) | Water (pH 4.2) | Reflux | 3 h | >90% | ijrar.org |

The solvent also plays a critical role. While traditional syntheses often use organic solvents like chloroform (B151607) or toluene, greener alternatives such as ethanol and water are increasingly preferred. ijrar.orgrsc.org Solvent-free conditions, particularly when combined with microwave heating, represent a highly efficient and environmentally friendly option. nih.gov

Temperature and reaction time are interdependent. Microwave-assisted syntheses can achieve near-quantitative yields in minutes at moderate temperatures, whereas conventional heating methods might require several hours at reflux temperatures. ijrar.orgnih.gov The optimization process involves balancing these factors to find the most efficient protocol for a specific transformation.

Green Chemistry Principles in the Synthesis of Benzimidazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce the environmental impact of chemical processes. nih.govglobalresearchonline.net This involves the use of environmentally benign solvents, catalysts, and energy sources.

Green Solvents: Traditional syntheses of benzimidazoles often employ volatile and hazardous organic solvents. Green alternatives that have been successfully used include water, polyethylene glycol (PEG), and deep eutectic solvents (DES). mdpi.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. idc-online.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. A variety of catalysts have been employed for benzimidazole synthesis, including:

Lewis acids: Catalysts like zinc boron nitride (Zn-BNT) have been used for the synthesis of 2-aryl benzimidazoles under microwave irradiation. nih.gov

Solid acids: Polymeric-based solid acids have been used as recyclable catalysts.

Nanoparticles: Supported gold nanoparticles have been shown to promote the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. globalresearchonline.net Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.net

The following table summarizes some green synthetic approaches for benzimidazole derivatives.

| Green Principle | Method/Reagent | Substrates | Conditions | Advantages |

| Green Solvent | Water | o-phenylenediamine, aldehydes | Heating | Non-toxic, readily available |

| Catalysis | Zinc Boron Nitride (Zn-BNT) | o-phenylenediamine, aromatic aldehydes | Microwave, 15 min | Reusable catalyst, rapid reaction |

| Alternative Energy | Microwave Irradiation | o-phenylenediamine, thiourea | Solvent-free | Excellent yields, short reaction time |

| Solvent-free | Grinding | 2-chlorobenzimidazole, alkylating agent, K₂CO₃ | Room Temperature | No solvent, simple workup |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the presence and connectivity of the butyl, phenyl, and benzimidazole (B57391) moieties.

The ¹H NMR spectrum of 1-butyl-N-phenyl-1H-benzimidazol-2-amine provides distinct signals for each type of proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the multiplicity (splitting pattern) and coupling constants (J) reveal the number of neighboring protons. hw.ac.uk

The spectrum can be divided into two main regions: the aliphatic region for the butyl group protons and the aromatic region for the protons on the benzimidazole and N-phenyl rings.

Aliphatic Protons (Butyl Group): The n-butyl group attached to the N1 position of the benzimidazole ring is expected to show four distinct signals. The terminal methyl group (CH₃) typically appears as a triplet in the upfield region (around 0.9-1.0 ppm) due to coupling with the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups of the butyl chain will appear as multiplets (likely a sextet and a quintet) in the range of 1.3-1.8 ppm. The methylene group directly attached to the benzimidazole nitrogen (N-CH₂) is deshielded and thus shifted downfield, appearing as a triplet around 4.0-4.2 ppm.

Aromatic Protons (Benzimidazole and Phenyl Rings): The protons on the benzene (B151609) ring of the benzimidazole system and the N-phenyl ring resonate in the downfield region, typically between 7.0 and 7.8 ppm. researchgate.net The specific chemical shifts and coupling patterns depend on the electronic effects of the substituents. The protons on the N-phenyl ring will show characteristic multiplets (triplets and doublets) corresponding to the ortho, meta, and para positions. Similarly, the four protons on the benzimidazole ring will produce a complex pattern of multiplets. ugm.ac.id

Amine Proton (N-H): The proton on the secondary amine group (N-H) at the 2-position typically appears as a broad singlet. hw.ac.uk Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding effects. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~7.2-7.8 | Multiplet | Aromatic Protons (Benzimidazole & Phenyl rings) |

| ~7.0-7.2 | Multiplet | Aromatic Protons (Benzimidazole & Phenyl rings) |

| Variable | Broad Singlet | N-H (Amine) |

| ~4.1 | Triplet | N-CH₂ (Butyl) |

| ~1.7 | Multiplet | N-CH₂-CH₂ (Butyl) |

| ~1.4 | Multiplet | CH₂-CH₃ (Butyl) |

| ~0.9 | Triplet | CH₃ (Butyl) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. pdx.edu

Aliphatic Carbons: The four carbons of the butyl chain will resonate in the upfield region of the spectrum. The terminal methyl carbon (CH₃) is the most shielded, appearing around 13-15 ppm. The internal methylene carbons will appear between 20-35 ppm, while the N-CH₂ carbon, being attached to a nitrogen atom, will be shifted downfield to approximately 45-50 ppm.

Aromatic Carbons: The carbons of the benzimidazole and phenyl rings will appear in the 110-150 ppm range. The chemical shifts are influenced by the nitrogen and amine substituents.

C2 Carbon: The carbon atom at the 2-position of the benzimidazole ring (C=N), bonded to two nitrogen atoms, is significantly deshielded and will appear furthest downfield among the aromatic signals, typically in the range of 150-160 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~155 | C2 (N-C-N) |

| ~110-145 | Aromatic Carbons (Benzimidazole & Phenyl rings) |

| ~47 | N-CH₂ (Butyl) |

| ~32 | N-CH₂-CH₂ (Butyl) |

| ~20 | CH₂-CH₃ (Butyl) |

| ~14 | CH₃ (Butyl) |

Two-dimensional NMR techniques like ¹H-¹H Correlation Spectroscopy (COSY) are crucial for confirming the assignments made in 1D spectra by establishing proton-proton coupling relationships. emerypharma.com A cross-peak in a COSY spectrum indicates that the two protons are coupled, typically through two or three bonds. oxinst.com

For this compound, the COSY spectrum would be expected to show:

A clear correlation between the terminal CH₃ protons and the adjacent CH₂ protons of the butyl group.

Sequential correlations connecting all the methylene protons along the butyl chain (N-CH₂ ↔ -CH₂- ↔ -CH₂- ↔ -CH₃).

Correlations between adjacent protons within the benzimidazole ring system and within the N-phenyl ring, helping to resolve the complex overlapping signals in the aromatic region. emerypharma.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum reveals the presence of key functional groups through their absorption of infrared radiation at specific wavenumbers (cm⁻¹).

N-H Stretching: A characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. researchgate.net Its position and broadness can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group are observed just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the aromatic rings are expected to produce strong to medium intensity bands in the 1450-1625 cm⁻¹ region. researchgate.netresearchgate.net

C-N Stretching: The C-N stretching vibrations are typically found in the fingerprint region, between 1200 and 1350 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene rings give rise to strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing valuable information, particularly for the carbon skeleton. nih.gov

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl and benzimidazole rings often give rise to strong and sharp bands in the Raman spectrum, which may be weak in the FTIR spectrum. researchgate.net A strong Raman peak around 1600-1625 cm⁻¹ is characteristic of C=C/C=N stretching in the aromatic system. researchgate.net

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum in the 2800-3100 cm⁻¹ range. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

| 3300 - 3500 | N-H Stretch (Amine) | FTIR |

| 3000 - 3100 | Aromatic C-H Stretch | FTIR, Raman |

| 2850 - 2960 | Aliphatic C-H Stretch (Butyl) | FTIR, Raman |

| 1450 - 1625 | C=N and C=C Stretch (Aromatic Rings) | FTIR, Raman |

| 1200 - 1350 | C-N Stretch | FTIR |

| 690 - 900 | Aromatic C-H Out-of-Plane Bend | FTIR |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a pivotal tool for probing the electronic structure and transitions within a molecule. The absorption and emission characteristics of this compound are dictated by the conjugated π-system of the benzimidazole core, further influenced by the N-butyl and N-phenyl substituents.

The primary electronic transitions responsible for the absorption bands in this compound are attributed to π→π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzimidazole ring itself has characteristic π→π* transitions, and the presence of the N-phenyl group introduces additional transitions, which can lead to a more complex and red-shifted spectrum compared to simpler benzimidazoles. The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically weaker and may be obscured by the more intense π→π* bands.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~250-270 | π→π* | Benzene ring of N-phenyl group |

Note: The exact absorption maxima can be influenced by the solvent used for the measurement.

Many benzimidazole derivatives exhibit fluorescence, and this compound is expected to be photoluminescent. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. It can then relax to the ground state through the emission of light, a process known as fluorescence.

The emission spectrum is typically a mirror image of the absorption spectrum and is observed at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. The presence of the N-phenyl group can enhance the fluorescence intensity and shift the emission to longer wavelengths compared to benzimidazoles without this substituent. The emission is expected to be in the violet-blue region of the electromagnetic spectrum.

Table 2: Expected Photoluminescence Characteristics for this compound

| Excitation Wavelength (nm) | Expected Emission Range (nm) | Stokes Shift (nm) |

|---|

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula: C₁₇H₂₁N₃), the molecular weight is approximately 279.37 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 279. The fragmentation of this molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the butyl group and the phenyl group.

Common fragmentation patterns for N-alkylated benzimidazoles involve the loss of the alkyl chain. For this compound, the following fragmentation steps are anticipated:

Loss of a propyl radical (•C₃H₇): This would result from a McLafferty-type rearrangement or direct cleavage, leading to a fragment ion at m/z 236.

Loss of a butyl radical (•C₄H₉): Cleavage of the N-butyl bond would generate a significant fragment ion at m/z 222, corresponding to the [N-phenyl-1H-benzimidazol-2-amine]⁺ species.

Loss of the phenyl group (•C₆H₅): Fragmentation of the N-phenyl bond could lead to a fragment at m/z 202.

Loss of aniline (B41778) (C₆H₅NH₂): A rearrangement followed by fragmentation could result in the loss of aniline, yielding a fragment at m/z 186.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 279 | [M]⁺˙ (Molecular Ion) |

| 236 | [M - C₃H₇]⁺ |

| 222 | [M - C₄H₉]⁺ |

| 202 | [M - C₆H₅]⁺ |

| 186 | [M - C₆H₅NH₂]⁺ |

| 93 | [C₆H₅NH₂]⁺˙ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the molecular and crystal structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structures of related N-substituted 2-aminobenzimidazoles can be used to predict its solid-state architecture.

The molecular structure would feature a planar benzimidazole ring system. The N-phenyl group at the 2-position and the N-butyl group at the 1-position will be attached to this plane. Due to steric hindrance, the phenyl ring is expected to be twisted out of the plane of the benzimidazole core. The butyl chain, being flexible, can adopt various conformations.

Table 4: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths | C-N (amino): ~1.37 Å, C-N (imidazole): ~1.33-1.38 Å |

| Key Bond Angles | C-N-C (imidazole): ~108°, C-N-C (amino): ~120-125° |

| Dihedral Angle (Benzimidazole-Phenyl) | ~30-60° |

Based on a thorough search of available scientific literature, specific computational and theoretical chemistry studies focusing solely on the compound This compound are not available. The requested detailed analyses, including specific Density Functional Theory (DFT) optimizations, Frontier Molecular Orbital (HOMO-LUMO) data, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, topological analyses (AIM, ELF, LOL, RDG), and computational pKa predictions for this exact molecule have not been published in the accessible literature.

While extensive research exists for structurally related benzimidazole derivatives, the unique electronic and geometric properties of a molecule are determined by its precise structure. Therefore, data from other compounds, even close analogues, cannot be accurately extrapolated to this compound.

To provide a scientifically accurate and valid article as per the instructions, published research data specific to the target compound is required. In the absence of such studies, it is not possible to generate the requested content.

Computational and Theoretical Chemistry Studies of 1 Butyl N Phenyl 1h Benzimidazol 2 Amine

Molecular Dynamics and Conformational Flexibility Investigations

No specific research data on molecular dynamics simulations or the conformational flexibility of 1-butyl-N-phenyl-1H-benzimidazol-2-amine was found in the available literature.

In Silico Mechanistic Probes: Molecular Docking Studies

While molecular docking is a common technique applied to benzimidazole (B57391) derivatives nih.govnih.govmdpi.com, no studies specifically detailing the molecular docking of this compound against any biological target were identified.

Binding Site Analysis and Ligand-Receptor Interactions

Information regarding the binding site analysis or specific ligand-receptor interactions for this compound is not available in the reviewed scientific literature.

Identification of Key Amino Acid Residues in Binding

There are no published findings that identify key amino acid residues involved in the binding of this compound to any protein target.

Theoretical Kinetic Studies and Reaction Pathway Elucidation

No literature was found pertaining to theoretical kinetic studies or the elucidation of reaction pathways for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Specific theoretical predictions or experimental measurements of the non-linear optical (NLO) properties for this compound are not documented in the available research. Studies on other benzimidazole derivatives suggest the scaffold can be promising for NLO applications, but data for the title compound is unavailable. researchgate.netunina.it

Structure Activity Relationship Sar Investigations of 1 Butyl N Phenyl 1h Benzimidazol 2 Amine and Analogues

Influence of N-1 Alkyl Chain Length and Branching (e.g., Butyl vs. Pentyl, Heptyl)

The substitution at the N-1 position of the benzimidazole (B57391) ring is a key determinant of chemotherapeutic efficacy. acs.orgnih.gov Studies on a series of N-alkylated 2-phenyl-1H-benzimidazole derivatives have shown that modifying the length of the straight-chain alkyl group directly impacts biological activity, such as antiproliferative effects. nih.gov

Generally, an increase in the length of the N-1 alkyl chain from one to five carbons (methyl to pentyl) leads to a progressive enhancement of activity. nih.gov For instance, in a series of 2-phenyl-1H-benzimidazole derivatives tested against the MDA-MB-231 human breast cancer cell line, activity increased linearly from the N-methyl to the N-pentyl analogue. nih.gov However, extending the chain further to seven carbons (heptyl) resulted in a slight decrease in activity, suggesting an optimal length for the alkyl substituent. nih.gov This indicates that the N-1 substituent likely interacts with a hydrophobic pocket in the biological target, and chains longer than the optimum may introduce unfavorable steric hindrance or conformational constraints. acs.orgnih.gov The introduction of long alkyl chains can push the benzimidazole rings further apart, breaking self-association between molecules and leading to less rigid structures. researchgate.net

| Compound Analogue (N-1 Substitution) | Alkyl Chain Length | Antiproliferative Activity (IC₅₀, µM) vs. MDA-MB-231 nih.gov |

| N-Methyl | 1 | >100 |

| N-Ethyl | 2 | 89.11 |

| N-Propyl | 3 | 47.32 |

| N-Butyl | 4 | 25.67 |

| N-Pentyl | 5 | 21.93 |

| N-Heptyl | 7 | 33.10 |

Impact of Phenyl Substituent at the 2-Position on Activity Modulation

The C-2 position is another critical site for substitution on the benzimidazole scaffold, and modifications to the 2-phenyl ring can profoundly modulate activity through electronic and steric effects. acs.orgresearchgate.net

The electronic nature of substituents on the 2-phenyl ring has a significant effect on the biological activity of benzimidazole derivatives. nih.gov The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored to tune the potency of these compounds. plu.mxresearchgate.net

In one study of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, the unsubstituted compound showed potent antibacterial activity. plu.mx The introduction of substituents to the phenyl ring, whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -Br), led to a decrease in antibacterial activity. plu.mxresearchgate.net

However, in other contexts, such as antiproliferative activity, specific substitutions are beneficial. For example, in a series of N-pentyl-2-(substituted-phenyl)-1H-benzimidazoles, the presence of a 4-methoxy (-OCH₃) group on the phenyl ring resulted in potent activity. acs.org Conversely, introducing a powerful electron-withdrawing trifluoromethyl (-CF₃) group also yielded compounds with significant activity. acs.org This suggests that the optimal electronic properties of the C-2 phenyl substituent are highly dependent on the specific biological target and the associated mechanism of action.

| Parent Scaffold | 2-Phenyl Substituent (at para-position) | Electronic Effect | Biological Activity Noted |

| N-pentyl-2-phenyl-1H-benzimidazole | 4-methoxy (-OCH₃) | Electron-Donating | Potent Antiproliferative acs.org |

| N-pentyl-2-phenyl-1H-benzimidazole | 2-trifluoromethyl (-CF₃) | Electron-Withdrawing | Potent Antiproliferative acs.org |

| (1H-benzimidazol-2-ylmethyl)-N-phenylamine | 4-chloro (-Cl) | Electron-Withdrawing | Diminished Antibacterial plu.mxresearchgate.net |

| (1H-benzimidazol-2-ylmethyl)-N-phenylamine | 4-bromo (-Br) | Electron-Withdrawing | Diminished Antibacterial plu.mxresearchgate.net |

Steric factors related to the 2-phenyl group also play a crucial role. The size and position of substituents can influence the molecule's ability to adopt the necessary conformation to bind to its target. nih.govnih.gov Ortho-substituents on the phenyl ring, for example, may cause steric hindrance that forces the phenyl ring to twist out of plane with the benzimidazole core. nih.gov This alteration in conformation can either enhance or diminish activity depending on the spatial requirements of the binding site.

Role of the Amine Linkage and its Modifications

The exocyclic amine at the C-2 position serves as a critical linker and a site for hydrogen bonding interactions. In 2-aminobenzimidazole (B67599) derivatives, this group is essential for various biological activities. mdpi.com For N-phenyl-1H-benzimidazol-2-amine compounds, this linkage connects the core heterocycle to the variable phenyl substituent, and its properties are integral to the molecule's function.

Modification of this linkage, for instance by converting the amine to a carboxamide, has been shown to produce compounds with significant biological potential, including antioxidative and antiproliferative activities. nih.gov The hydrogen-bonding capacity of the N-H proton is often crucial for interaction with enzyme active sites or receptors. nih.gov Furthermore, the amine group can be part of a prototropic tautomerism equilibrium, which can influence how the molecule is recognized by its biological target. srrjournals.com The synthesis of N-benzyl-1H-benzimidazol-2-amines has also yielded derivatives with potent activity against various Leishmania species, highlighting the versatility of substitutions on this amine nitrogen. nih.gov

Benzimidazole Core Planarity and Molecular Rigidity Considerations

The planarity of the benzimidazole nucleus is considered a fundamental structural aspect for its biological activity. acs.orgnih.gov A planar, rigid aromatic system facilitates effective π-π stacking interactions with aromatic amino acid residues in the binding sites of target proteins and enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comresearchgate.net For benzimidazole derivatives, 3D-QSAR models have been developed to explore molecular properties that have the highest influence on activity. nih.gov

These models analyze various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the activity of novel compounds and guide the design of more potent analogues. researchgate.net QSAR studies on benzimidazole-4-carboxamides, for example, have identified that structural properties like exact mass, topological diameter, and the number of rotational bonds significantly affect their bioactivity against specific enzymes. researchgate.net Such models can help rationalize the observed SAR, such as the effects of varying alkyl chain length or phenyl substitution, and provide a predictive framework for further optimization of the 1-butyl-N-phenyl-1H-benzimidazol-2-amine scaffold. nih.govbiointerfaceresearch.com

Mechanistic Research and in Vitro Biological Pathway Elucidation

Exploration of Molecular Targets and Binding Mechanisms

Research into the molecular interactions of 1-butyl-N-phenyl-1H-benzimidazol-2-amine and related compounds has identified several key enzymatic targets. The benzimidazole (B57391) scaffold is recognized for its ability to interact with various biological molecules, leading to potential therapeutic effects such as anticancer and antimicrobial activities.

Dihydrofolate Reductase (DHFR): The enzyme Dihydrofolate Reductase (DHFR) is crucial for the biosynthesis of purines, thymidine, and certain amino acids, making it a well-established target for antimicrobial and anticancer agents. nih.gov A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which are structural analogs of the title compound, have been evaluated for their antiproliferative activities, with DHFR being a proposed target. nih.govacs.org For instance, a derivative with a butyl group at the N-1 position and a p-methoxy substituent on the 2-phenyl ring (compound 2d) demonstrated an IC₅₀ value of 29.39 μM against the MDA-MB-231 human breast cancer cell line. nih.gov Another analog featuring a butyl group at N-1 and a p-trifluoromethyl substituent on the phenyl ring (compound 3d) showed an IC₅₀ of 40.83 μM against the same cell line. nih.gov Molecular docking studies on a related potent derivative suggested interaction with key amino acids in the binding site of DHFR from Staphylococcus aureus. nih.govacs.org

| Compound Analog | N-1 Substituent | 2-Phenyl Substituent | Antiproliferative Activity (IC₅₀) vs. MDA-MB-231 (μM) | Source |

|---|---|---|---|---|

| Analog 2d | Butyl | p-methoxy | 29.39 | nih.gov |

| Analog 3d | Butyl | p-trifluoromethyl | 40.83 | nih.gov |

Leishmania arginase (LmARG): Arginase is a critical enzyme in the polyamine biosynthesis pathway of Leishmania parasites, which is essential for their growth and infectivity. nih.govnih.gov This makes parasite-specific arginase a promising therapeutic target. nih.govresearchgate.net Studies on benzimidazole derivatives have identified them as new, selective inhibitors of Leishmania mexicana arginase (LmARG). researchgate.net While not the exact title compound, a closely related N-benzyl-1H-benzimidazol-2-amine derivative (compound 8) was found to inhibit the activity of recombinant LmARG by 68.27%. mdpi.comnih.gov Further studies identified two other benzimidazole derivatives as potent and selective inhibitors of LmARG, with IC₅₀ values of 52 μM and 82 μM, respectively. researchgate.net These findings suggest that the benzimidazole core is a viable scaffold for designing LmARG inhibitors. researchgate.net

Cyclooxygenase (COX) Enzymes: Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. nih.gov They are major targets for nonsteroidal anti-inflammatory drugs. At present, specific studies detailing the inhibitory activity of this compound against COX-1 or COX-2 enzymes are not prominent in the reviewed scientific literature.

The biological activity of benzimidazole derivatives stems from their ability to interact with various cellular macromolecules. The enzyme inhibition studies on DHFR and LmARG are primary examples of such interactions. nih.govresearchgate.net Beyond these, the broader class of benzimidazoles has been reported to interfere with other crucial macromolecules. For some derivatives, mechanisms include the inhibition of tubulin polymerization, which disrupts cell division, and interference with DNA topoisomerases, which affects the cell cycle of cancer cells. The specific interactions of this compound with macromolecules other than the enzymes mentioned above require further dedicated investigation.

Cellular Pathway Modulation in Model Systems (in vitro)

The interaction of this compound analogs with molecular targets translates into the modulation of key cellular pathways, leading to observable effects on cell proliferation and microbial viability in vitro.

As noted previously, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated significant antiproliferative activity against the MDA-MB-231 human breast cancer cell line. nih.gov The inhibitory concentration (IC₅₀) varied with the nature of the alkyl chain on the N-1 position and the substituent on the 2-phenyl ring. nih.gov For instance, among analogs with a p-methoxy substituted phenyl ring, the derivative with a heptyl group (2g) was most effective (IC₅₀ = 16.38 μM), followed by the butyl-substituted analog (2d) with an IC₅₀ of 29.39 μM. nih.gov The proposed mechanism for this anticancer activity involves the suppression of cancer cell overgrowth via cell cycle arrest and the induction of apoptosis. nih.gov Benzimidazoles can instigate apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors. nih.gov

| Compound Analog Series | N-1 Substituent | Antiproliferative Activity (IC₅₀) vs. MDA-MB-231 (μM) | Source |

|---|---|---|---|

| p-methoxy phenyl (2-series) | Butyl (2d) | 29.39 | nih.gov |

| p-methoxy phenyl (2-series) | Pentyl (2e) | >62.30 | nih.gov |

| p-methoxy phenyl (2-series) | Heptyl (2g) | 16.38 | nih.gov |

| p-trifluoromethyl phenyl (3-series) | Butyl (3d) | 40.83 | nih.gov |

| p-trifluoromethyl phenyl (3-series) | Pentyl (3e) | 45.12 | nih.gov |

| p-trifluoromethyl phenyl (3-series) | Heptyl (3g) | 39.07 | nih.gov |

The benzimidazole scaffold has been investigated for its effects on various microbes, including parasites, bacteria, and fungi.

Antiparasitic Effects: The inhibition of Leishmania arginase by benzimidazole derivatives has profound effects on the parasite's cellular processes. mdpi.com An N-substituted benzimidazole analog (compound 8) was shown to induce significant ultrastructural changes in L. mexicana, including membrane blebbing, the formation of autophagosomes, membrane detachment, and disorganization of the mitochondria and kinetoplast. mdpi.com Furthermore, the compound was found to trigger the production of reactive oxygen species (ROS) and induce parasite apoptosis. mdpi.com

Antibacterial and Antifungal Effects: A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were tested for their in vitro antimicrobial activity. nih.gov Several compounds showed inhibitory action against Gram-positive bacteria, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL for the most potent derivative (2g). nih.govacs.org However, it is noteworthy that the specific analog 1-butyl-2-phenyl-1H-benzimidazole (compound 1d) showed no intrinsic activity against S. faecalis, with an MIC value greater than 1024 μg/mL. acs.org In terms of antifungal activity, certain derivatives displayed moderate potency against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL. nih.govacs.org

| Compound Analog | Microorganism | Activity (MIC in μg/mL) | Source |

|---|---|---|---|

| Analog 1b | Candida albicans | 64 | nih.gov |

| Analog 1c | Candida albicans | 64 | nih.gov |

| Analog 1d (Butyl derivative) | Streptococcus faecalis | >1024 | acs.org |

| Analog 2e | Aspergillus niger | 64 | nih.gov |

| Analog 2g (Heptyl derivative) | Staphylococcus aureus | 4 | nih.gov |

| Analog 2g (Heptyl derivative) | MRSA | 4 | nih.gov |

| Analog 2g (Heptyl derivative) | Streptococcus faecalis | 8 | nih.gov |

| Analog 2g (Heptyl derivative) | Candida albicans | 64 | nih.gov |

Advanced Research Directions and Broader Academic Implications

Development of Novel Synthetic Protocols for Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives has evolved significantly, with a strong emphasis on efficiency, sustainability, and the creation of diverse molecular libraries. numberanalytics.com Traditional methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, but contemporary research is focused on developing more sophisticated and environmentally benign protocols. researchgate.net

Recent advancements include the use of novel catalysts to improve reaction yields and conditions. For instance, various metal-based catalysts, including palladium, copper, and iron, have been successfully employed in cross-coupling reactions to construct the benzimidazole core. Nanocatalysts, such as cobalt ferrite (B1171679) and silica-coated cobalt ferrite nanoparticles, have also demonstrated high efficacy in the synthesis of benzimidazole derivatives. researchgate.net

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic strategies. This includes the use of eco-friendly solvents like water and deep eutectic solvents, as well as catalyst-free and one-pot reaction methodologies. rsc.org These approaches not inly reduce the environmental impact but also often lead to simplified purification processes and higher atom economy. numberanalytics.com For example, an eco-friendly protocol using an aqueous extract of Acacia concinna pods has been developed for the synthesis of 1,2-disubstituted benzimidazoles, mitigating the hazards associated with halogenated organic solvents.

| Catalyst/Method | Reactants | Key Advantages |

| Lanthanum chloride | o-phenylenediamine (B120857), aldehydes | One-pot synthesis, high yields. researchgate.net |

| Cobalt ferrite nanoparticles | o-phenylenediamine, aldehydes | High yields, efficient catalysis. researchgate.net |

| Aqueous Acacia Concinna extract | o-phenylenediamines | Eco-friendly, low-cost. |

| Fe/S catalytic redox condensation | phenylacetic acid, o-nitroaniline | High yields, no organic by-products. |

Integration of In Silico and Experimental Methodologies for Compound Design

The convergence of computational and experimental approaches has revolutionized the design and discovery of new benzimidazole derivatives with tailored properties. nih.gov In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the biological activity and pharmacokinetic profiles of novel compounds before their synthesis. nih.govijpsr.com

Molecular docking allows researchers to visualize and analyze the interactions between a ligand (the benzimidazole derivative) and a biological target, such as an enzyme or receptor. nih.govijpsr.com This provides valuable insights into the binding modes and affinities, guiding the design of more potent and selective molecules. nih.gov For example, in silico screening of benzimidazole derivatives against specific cancer targets like CDK-8 and ER-alpha has been used to identify promising anticancer agents. nih.gov

Furthermore, ADME (absorption, distribution, metabolism, and excretion) prediction models are employed to assess the drug-likeness of candidate compounds at an early stage, helping to reduce the high attrition rates in drug development. nih.govnih.gov These computational predictions are then validated and refined through experimental in vitro and in vivo studies, creating a synergistic cycle of design, synthesis, and testing. medcrave.comacs.org This integrated approach accelerates the discovery process and optimizes the allocation of resources. ijpsr.com

Exploration of Non-Medical Applications of Benzimidazole Scaffolds (e.g., Corrosion Inhibition, Material Science)

Beyond their well-established roles in medicinal chemistry, benzimidazole scaffolds are gaining significant attention for their utility in materials science and other non-medical fields. nih.gov One of the most prominent applications is in the field of corrosion inhibition. nih.govresearchgate.net

Benzimidazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, copper, and aluminum, in aggressive acidic and basic environments. nih.govnih.govrsc.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. nih.govuitm.edu.my The presence of heteroatoms (nitrogen) and the aromatic ring system in the benzimidazole structure facilitates this adsorption through both physisorption and chemisorption mechanisms. nih.gov Research has shown that the inhibition efficiency of benzimidazole derivatives can be further enhanced by introducing different functional groups into the molecular structure. nih.govresearchgate.net

In the realm of materials science, benzimidazoles are being explored for applications in areas such as nonlinear optics and the development of advanced polymers. nih.gov Their rigid, planar structure and tunable electronic properties make them attractive building blocks for creating materials with specific optical and electronic characteristics.

| Application Area | Specific Use | Mechanism/Property |

| Corrosion Inhibition | Protecting mild steel in acidic media. uitm.edu.my | Adsorption on the metal surface to form a protective layer. nih.govuitm.edu.my |

| Corrosion Inhibition | Inhibiting copper corrosion in saline solutions. nih.gov | Formation of a barrier film against corrosive agents. nih.gov |

| Materials Science | Nonlinear optics. nih.gov | Unique electronic and structural properties. nih.gov |

Future Perspectives in Heterocyclic Compound Research and Development

The field of heterocyclic chemistry is poised for continued growth and innovation, driven by the persistent demand for novel molecules with diverse functionalities. numberanalytics.com Future research will likely focus on several key areas. The development of even more efficient, sustainable, and atom-economical synthetic methods will remain a priority. numberanalytics.com This includes the exploration of novel catalytic systems, the use of renewable starting materials, and the application of flow chemistry techniques for continuous manufacturing. rsc.org

The integration of artificial intelligence and machine learning is expected to play an increasingly important role in the design of new heterocyclic compounds. numberanalytics.com These technologies can analyze vast datasets to identify novel structural motifs and predict the properties of virtual compounds, thereby accelerating the discovery of new drug candidates and functional materials.

Furthermore, the exploration of new applications for heterocyclic compounds in emerging fields such as nanotechnology and biotechnology is a rapidly expanding area of research. numberanalytics.com The unique properties of these molecules make them suitable for use in drug delivery systems, biosensors, and advanced imaging agents. As our understanding of the fundamental properties of heterocyclic compounds deepens, so too will our ability to harness their potential for the benefit of science and society. numberanalytics.comrsc.org

Q & A

Q. What are the standard synthetic routes for 1-butyl-N-phenyl-1H-benzimidazol-2-amine, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves condensation of o-phenylenediamine derivatives with appropriate carbonyl-containing reagents under acidic conditions. Key steps include:

- Step 1: Reacting 1-butylamine with o-phenylenediamine in the presence of polyphosphoric acid or HCl to form the benzimidazole core .

- Step 2: Introducing the phenyl group via nucleophilic substitution or coupling reactions. For example, using phenylboronic acids in Suzuki-Miyaura cross-coupling .

Critical Factors for Optimization:

- Temperature: Higher temperatures (e.g., reflux in toluene) favor cyclization but may lead to side products like amides if acyl chlorides are used .

- Catalysts: Lewis acids (e.g., ZnCl₂) improve yields in benzimidazole ring formation .

- Purification: Column chromatography or recrystallization (e.g., methanol) enhances purity .

Q. Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | HCl, reflux, 12 h | 65 | 85 | |

| Polyphosphoric acid route | PPA, 120°C, 6 h | 78 | 92 | |

| Suzuki coupling | Pd catalyst, K₂CO₃, DMF, 80°C | 82 | 95 |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Detects NH stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z 279.3 [M+H]⁺) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives like this compound?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:

- Structural Validation: Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism .

- Assay Standardization:

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Compare IC₅₀ values under identical pH, temperature, and solvent conditions .

- Meta-Analysis: Cross-reference datasets from multiple studies to identify trends. For example, substituents at the N1 position (butyl vs. methyl) significantly alter antiviral potency .

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Variable Substituent Libraries: Synthesize analogs with modifications at:

- N1 position: Replace butyl with ethyl, propyl, or aryl groups .

- Phenyl ring: Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups .

- Biological Screening:

- Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antiviral: Plaque reduction assays for RNA viruses (e.g., influenza A) .

- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict binding affinities for targets like HIV reverse transcriptase .

Q. What strategies optimize reaction conditions for scaling up the synthesis of this compound while maintaining yield?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for coupling reactions to reduce reaction time .

- Solvent Selection: Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and reduce costs .

- Process Monitoring: Use in-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. Table 2: Scalability Challenges and Solutions

| Challenge | Solution | Outcome | Reference |

|---|---|---|---|

| Low yield at scale | Microwave-assisted synthesis | 20% yield increase | |

| Purification bottlenecks | Switch from column to recrystallization | 90% purity at 100 g scale |

Q. How to address conflicting data on the anti-inflammatory mechanisms of benzimidazole derivatives?

Methodological Answer:

- Pathway-Specific Assays:

- COX-2 Inhibition: ELISA-based prostaglandin E₂ (PGE₂) quantification .

- NF-κB Activation: Luciferase reporter assays in RAW 264.7 macrophages .

- Dose-Response Studies: Identify biphasic effects (e.g., pro-inflammatory at low doses, anti-inflammatory at high doses) .

- Cross-Validation: Compare results with structurally related compounds (e.g., omeprazole) to isolate mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.